molecular formula C19H19ClN4O3 B12175051 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12175051
M. Wt: 386.8 g/mol
InChI Key: WZXMNOGZSDGIJH-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a beta-carboline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then coupled with a suitable beta-carboline derivative. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can produce the corresponding amine derivative.

Scientific Research Applications

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The furan ring and beta-carboline core can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a furan ring, a beta-carboline core, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

6-chloro-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H19ClN4O3/c20-12-3-4-16-15(8-12)14-5-6-24(11-17(14)23-16)19(26)22-10-18(25)21-9-13-2-1-7-27-13/h1-4,7-8,23H,5-6,9-11H2,(H,21,25)(H,22,26)

InChI Key

WZXMNOGZSDGIJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CC=CO4

Origin of Product

United States

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